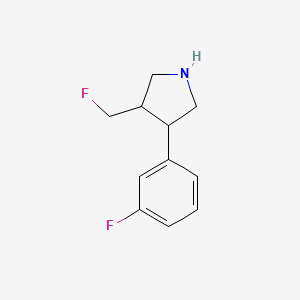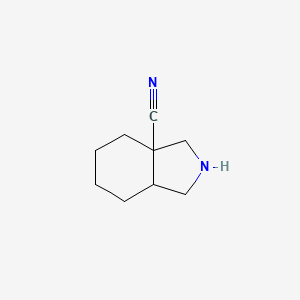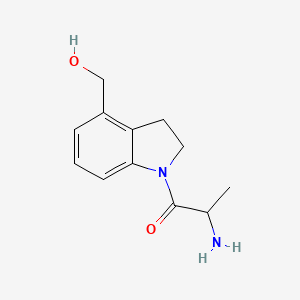
1-(4-(hidroximetil)indolin-1-il)-2-aminopropan-1-ona
Descripción general
Descripción
“2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one” is a compound that belongs to the class of indoline derivatives . Indoline derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
While specific synthesis details for “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one” were not found, indoline derivatives have been synthesized for various research purposes . For instance, a series of indoline derivatives were designed and synthesized as multifunctional neuroprotective agents for battling ischemic stroke .Molecular Structure Analysis
The molecular formula of “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one” is C12H16N2O2. The molecular weight is 220.27 g/mol.Aplicaciones Científicas De Investigación
Actividad Antitumoral
Los derivados del indol se han sintetizado y evaluado para la actividad antitumoral in vitro contra varias líneas celulares de cáncer humano, como el cáncer de mama, el adenocarcinoma de pulmón, la leucemia promielocítica, la eritromieloblastoide y las células B-linfoblastoides .
Actividad Anti-VIH
Se han reportado nuevos derivados de xanthenona indolíl y oxocromenil por sus estudios de acoplamiento molecular como un anti-VIH-1. Además, se han sintetizado derivados del benceno del indol y se han cribado para su actividad anti-VIH contra la replicación de las cepas VIH-1 y VIH-2 en células infectadas agudamente .
Agentes Neuroprotectores
Se diseñó, sintetizó y evaluó biológicamente una serie de derivados de la indolina como agentes neuroprotectores multifuncionales para combatir el accidente cerebrovascular isquémico. Mostraron efectos protectores significativos contra la muerte celular inducida por H2O2 .
Tratamiento del Cáncer
La aplicación de derivados del indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos ha atraído una atención creciente. Tanto los indoles naturales como los sintéticos muestran diversas propiedades biológicamente vitales .
Direcciones Futuras
Mecanismo De Acción
- The primary target of this compound is likely a specific protein or receptor within the body. Unfortunately, I couldn’t find specific information on its exact target. However, indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
- Without specific data on this particular indoline derivative, we can’t provide detailed information about its mode of action. However, indole derivatives often exhibit diverse mechanisms, such as enzyme inhibition, receptor modulation, or interference with cellular processes .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .
Cellular Effects
2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various degradation pathways, which can affect their biological activity . Long-term exposure to 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one in in vitro or in vivo studies has been associated with sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Studies have reported threshold effects, where the biological activity of the compound is observed only above a certain concentration . High doses of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can lead to toxicity, which may manifest as cellular damage or other adverse effects .
Metabolic Pathways
2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels . The specific enzymes and cofactors involved in the metabolism of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one play a crucial role in determining its pharmacokinetic properties .
Transport and Distribution
The transport and distribution of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can affect its biological activity and its ability to reach its target sites within the body .
Subcellular Localization
The subcellular localization of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within the cell . For example, the presence of specific targeting signals can direct 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one to the nucleus, where it can interact with nuclear proteins and influence gene expression .
Propiedades
IUPAC Name |
2-amino-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(13)12(16)14-6-5-10-9(7-15)3-2-4-11(10)14/h2-4,8,15H,5-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCZIQLSDZSMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1478216.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1478219.png)
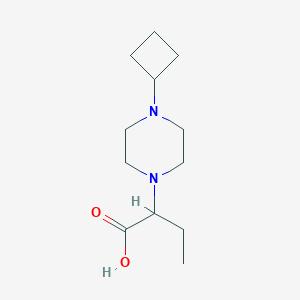
![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B1478224.png)

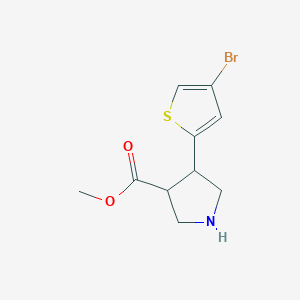

![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)

